4-(Pyridin-2-yloxy)benzaldehyde hydrochloride
Description
4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is a benzaldehyde derivative featuring a pyridin-2-yloxy substituent at the para position of the aromatic ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its primary applications lie in organic synthesis, particularly as an intermediate for pharmaceuticals or functional materials, though specific use cases are less documented compared to structurally related compounds.
Properties
IUPAC Name |
4-pyridin-2-yloxybenzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.ClH/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12;/h1-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSVMCIFFNAZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590017 | |
| Record name | 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172759-99-7 | |
| Record name | 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 4-(Pyridin-2-yloxy)benzaldehyde Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves two main steps:
- Step 1: Formation of 4-(Pyridin-2-yloxy)benzaldehyde via nucleophilic aromatic substitution (SNAr) or etherification reaction between 4-hydroxybenzaldehyde and a suitable 2-halopyridine derivative (commonly 2-chloropyridine).
- Step 2: Conversion of the free base aldehyde to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas.
This approach ensures the formation of the ether bond (C–O–C linkage) between the phenolic oxygen of 4-hydroxybenzaldehyde and the 2-position of the pyridine ring, followed by salt formation to improve stability and solubility.
Detailed Synthetic Procedure for the Ether Formation
Reagents and Conditions
| Parameter | Details |
|---|---|
| Starting materials | 4-Hydroxybenzaldehyde, 2-chloropyridine |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Temperature | 30–100°C (typically 80–100°C for SNAr) |
| Reaction time | 4–24 hours |
| Atmosphere | Nitrogen or inert atmosphere preferred |
Reaction Mechanism
- The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by the base (NaH or K₂CO₃), generating a phenolate ion.
- The phenolate ion acts as a nucleophile and attacks the electrophilic 2-chloropyridine at the 2-position, displacing the chloride ion via nucleophilic aromatic substitution.
- The reaction proceeds under heating to facilitate the substitution and achieve high conversion.
Example Procedure (Adapted from Patent EP1905761A1 and related literature)
- Charge DMF into a dry reaction vessel under nitrogen atmosphere.
- Add sodium hydride (55-60% dispersion in mineral oil) portion-wise at 30–35°C with stirring.
- Add 4-hydroxybenzaldehyde dissolved in DMF slowly to the reaction mixture.
- Stir for 1 hour at 30–35°C to generate the phenolate intermediate.
- Add 2-chloropyridine dropwise over 1 hour at 30–35°C.
- Stir the reaction mixture for 4–6 hours at 30–35°C, monitoring progress by thin-layer chromatography (TLC).
- Quench the reaction by pouring into chilled water and extract the product with an organic solvent such as toluene.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or filtration to obtain 4-(Pyridin-2-yloxy)benzaldehyde with purity >98% by HPLC.
Conversion to Hydrochloride Salt
- The free base aldehyde is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent is bubbled or added to the solution.
- The hydrochloride salt precipitates out or is isolated by solvent evaporation.
- The salt is filtered, washed, and dried under vacuum.
This step enhances the compound’s stability, crystallinity, and solubility in polar solvents, which is beneficial for further applications.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | NaH preferred for higher reactivity |
| Solvent | DMF, DMSO | Polar aprotic solvents facilitate SNAr |
| Temperature | 30–35°C (NaH method), 80–100°C (K₂CO₃ method) | Lower temp with NaH reduces side reactions |
| Reaction time | 4–24 hours | Longer times for K₂CO₃ base |
| Purity of product | 98–99% (HPLC) | High purity achievable without chromatography |
| Yield | 75–90% | Depends on scale and purification |
| Salt formation | HCl in ethanol or ethyl acetate | Produces stable hydrochloride salt |
Research Findings and Optimization Insights
- Base Selection: Sodium hydride is favored for its strong basicity, enabling efficient deprotonation of the phenol and faster reaction rates at lower temperatures, minimizing by-products and degradation.
- Solvent Choice: DMF is the preferred solvent due to its high polarity and ability to dissolve both reactants and base, facilitating the nucleophilic substitution.
- Temperature Control: Maintaining 30–35°C during the reaction with NaH prevents side reactions and degradation, while higher temperatures (80–100°C) are used when milder bases like K₂CO₃ are employed.
- Purification: The process avoids chromatographic purification by using selective crystallization and solvent extraction, which is advantageous for scale-up and industrial production.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yloxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 4-(Pyridin-2-yloxy)benzoic acid.
Reduction: 4-(Pyridin-2-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drugs targeting conditions such as depression and anxiety. For instance, the compound has been utilized in the development of phosphodiesterase inhibitors, which play a crucial role in modulating cellular signaling pathways relevant to inflammation and mood regulation .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It is involved in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities. Researchers have reported its utility in generating substituted phenolic compounds that are valuable in materials science and medicinal chemistry .
Development of Fluorescent Probes
The compound is also prominent in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes with high specificity and sensitivity. The incorporation of this compound into fluorescent systems enables researchers to study dynamic biological interactions in real time, contributing to advancements in cellular biology and drug discovery .
Material Science Applications
In material science, this compound contributes to the creation of new materials with enhanced properties such as conductivity and stability. These materials are crucial for applications in electronics and nanotechnology. For example, modifications of this compound have led to innovations in polymer science, where it is used to synthesize polymers with improved thermal and electrical properties .
Case Study 1: Pharmaceutical Development
A study focused on developing selective phosphodiesterase 4 inhibitors highlighted the role of this compound as a key intermediate. The synthesized compounds demonstrated significant potency against PDE4, showcasing the compound's importance in creating effective anti-inflammatory agents .
Case Study 2: Fluorescent Imaging
Research involving the design of fluorescent probes utilized this compound to create a novel imaging agent for tracking cellular processes. The study demonstrated that the probes could effectively label specific cell types, providing insights into cellular dynamics during disease progression .
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The pyridin-2-yloxy group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key benzaldehyde derivatives with modifications at the para position, highlighting differences in substituents, functional groups, and applications:
Industrial and Research Relevance
- Pharmaceutical Intermediates : Piperidinyl and methylpiperazinyl benzaldehydes are prioritized in drug discovery pipelines, underscoring their versatility .
- Specialized Applications: 4-(N,N-Dimethylamino)benzaldehyde’s role in dye synthesis highlights the importance of electronic tuning for optoelectronic materials .
- Quality Control: Complex derivatives like 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde HCl serve as reference standards for pharmaceutical impurities, emphasizing the need for stringent analytical protocols .
Biological Activity
4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its synthesis, biological mechanisms, and various applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base, such as potassium carbonate, under elevated temperatures using an organic solvent like dimethylformamide. The product is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Chemical Structure
- Chemical Formula : CHClNO
- Molecular Weight : 235.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. Additionally, the pyridin-2-yloxy group enhances binding affinity and specificity for these targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at certain concentrations. For instance, studies have reported minimum inhibitory concentrations (MICs) that suggest potential use as an antimicrobial agent in therapeutic applications.
Antiviral Potential
The compound has also been investigated for its antiviral activity. In vitro studies have demonstrated that it can inhibit viral replication, particularly against viruses such as SARS-CoV-2. The mechanism involves interference with viral proteases, crucial for viral replication processes .
Case Studies and Research Findings
- Antiviral Activity Against SARS-CoV-2 :
- Enzyme Inhibition Studies :
- Cytotoxicity Assessments :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC (µM) | Notes |
|---|---|---|---|
| 4-(Pyridin-3-yloxy)benzaldehyde | Moderate antiviral activity | 10 - 20 | Similar structure but different position |
| 4-(Pyrimidin-2-yloxy)benzaldehyde | Anti-inflammatory properties | 5 - 15 | Exhibits higher selectivity against COX |
| 4-(Pyridin-4-yloxy)benzaldehyde | Low antibacterial activity | >50 | Less effective compared to pyridin-2 variant |
Q & A
Q. What are the common synthetic routes for preparing 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-hydroxybenzaldehyde derivatives with 2-chloropyridine under basic conditions (e.g., NaOH or K₂CO₃) to form the ether linkage. Solvents like DMF or DMSO are often used at elevated temperatures (80–120°C) to facilitate the reaction . Purification may involve recrystallization or column chromatography to remove unreacted starting materials and by-products.
Q. How is the purity of this compound validated in research settings?
Analytical methods include:
- HPLC/UV-Vis : To quantify purity and detect impurities (e.g., unreacted benzaldehyde or pyridine derivatives) .
- NMR Spectroscopy : Confirming structural integrity via characteristic peaks (e.g., aldehyde proton at ~10 ppm, pyridyl protons at 7–8.5 ppm) .
- Mass Spectrometry (MS) : Verifying molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀ClNO₂) .
Q. What are the key structural features influencing its reactivity?
The pyridyl-oxy group enhances electron-withdrawing effects, activating the benzaldehyde moiety toward nucleophilic additions (e.g., Schiff base formation). The hydrochloride salt improves solubility in polar solvents, which is critical for reactions in aqueous or mixed-solvent systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition but may slow reaction rates; microwave-assisted synthesis can improve efficiency .
- Catalyst Selection : Phase-transfer catalysts (e.g., benzyltributylammonium chloride) enhance nucleophilic substitution efficiency in biphasic systems .
- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., dimerization or over-alkylation), guiding process refinement .
Q. What strategies are used to resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol forms of the aldehyde) or salt dissociation. Approaches include:
Q. How is this compound utilized in medicinal chemistry research?
It serves as a precursor for bioactive molecules:
- Schiff Base Formation : Condensation with amines/hydrazines generates ligands for metal complexes or enzyme inhibitors .
- Heterocyclic Synthesis : Reacting with thiazolidinediones or hydrazine derivatives yields pharmacophores with anti-diabetic or antimicrobial activity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Solvent Selection : Replacing DMF with greener solvents (e.g., ethanol/water mixtures) to meet safety and environmental standards .
- Salt Stability : Ensuring hydrochloride salt integrity during lyophilization or prolonged storage .
- Regulatory Compliance : Meeting ICH guidelines for impurity profiling (e.g., identifying genotoxic nitrosamines) .
Methodological Considerations
Q. How to handle hygroscopicity and storage instability of the hydrochloride salt?
- Store under inert gas (N₂/Ar) in desiccators with silica gel.
- Use anhydrous solvents (e.g., THF or MeOH) during reactions to prevent hydrolysis .
Q. What advanced techniques characterize its solid-state properties?
- PXRD : Confirming crystallinity and polymorphic forms.
- TGA/DSC : Assessing thermal stability and decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
